2-Methyl-1,2-benzothiazole-3(2h)-thione
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Overview
Description
2-Methyl-1,2-benzothiazole-3(2h)-thione is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. This compound is also commonly known as MBT or mercaptobenzothiazole. It is a heterocyclic organic compound that contains a thiazole ring and a thione group. MBT has been extensively studied for its synthesis methods, mechanism of action, and its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of MBT is not fully understood. However, studies have suggested that MBT may act by inhibiting the activity of certain enzymes, such as metalloproteinases, which are involved in various physiological processes, including tissue remodeling, wound healing, and angiogenesis. MBT has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential as an anticancer agent.
Biochemical and Physiological Effects
MBT has been shown to have various biochemical and physiological effects. Studies have shown that MBT can inhibit the growth of cancer cells in vitro and in vivo. MBT has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential as an anticancer agent. In addition, MBT has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
MBT has several advantages for lab experiments, including its low cost, availability, and ease of synthesis. However, MBT also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on MBT. One area of research is the development of MBT-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the study of MBT's mechanism of action and its potential side effects. Additionally, there is a need for further studies on the use of MBT in agriculture and its potential impact on the environment.
Conclusion
In conclusion, MBT is a heterocyclic organic compound that has garnered significant attention in scientific research due to its potential applications in various fields. MBT can be synthesized through various methods and has been extensively studied for its potential as an anticancer agent, antioxidant, and anti-inflammatory agent. MBT has several advantages for lab experiments, including its low cost, availability, and ease of synthesis. However, further studies are needed to fully understand its mechanism of action and potential side effects. There are several future directions for research on MBT, including the development of MBT-based drugs for the treatment of cancer and neurodegenerative diseases, and the study of MBT's impact on the environment.
Synthesis Methods
MBT can be synthesized through various methods, including the reaction of 2-mercaptobenzothiazole with methyl iodide in the presence of a base, and the reaction of 2-aminobenzenethiol with carbon disulfide in the presence of a base. The latter method is the most commonly used method for the synthesis of MBT. The reaction of 2-aminobenzenethiol with carbon disulfide produces 2-mercaptobenzothiazole, which is then further reacted with methyl iodide to produce MBT.
Scientific Research Applications
MBT has been extensively studied for its potential applications in various fields, including the rubber industry, agriculture, and biomedical research. In the rubber industry, MBT is used as a vulcanization accelerator, which improves the physical properties of rubber. In agriculture, MBT is used as a fungicide to control fungal diseases in crops. In biomedical research, MBT has been studied for its potential as an anticancer agent, antioxidant, and anti-inflammatory agent.
properties
CAS RN |
15871-24-6 |
---|---|
Molecular Formula |
C8H7NS2 |
Molecular Weight |
181.3 g/mol |
IUPAC Name |
2-methyl-1,2-benzothiazole-3-thione |
InChI |
InChI=1S/C8H7NS2/c1-9-8(10)6-4-2-3-5-7(6)11-9/h2-5H,1H3 |
InChI Key |
RHJDOWRMOQVRAU-UHFFFAOYSA-N |
SMILES |
CN1C(=S)C2=CC=CC=C2S1 |
Canonical SMILES |
CN1C(=S)C2=CC=CC=C2S1 |
Other CAS RN |
15871-24-6 |
Pictograms |
Irritant |
Origin of Product |
United States |
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